2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol
Description
The compound 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²⁶]trideca-1(9),4,10,12-tetraen-4-yl]phenol is a polycyclic aromatic system featuring a tricyclic core with fused oxygen (8-oxa) and nitrogen (5,6-diaza) heteroatoms, a thiophene substituent, and a phenolic hydroxyl group. The compound’s stereoelectronic profile makes it a candidate for applications in medicinal chemistry, particularly in targeting oxidative stress-related pathways .
Properties
IUPAC Name |
2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-18-7-3-1-5-14(18)16-11-17-15-6-2-4-8-19(15)24-20(22(17)21-16)13-9-10-25-12-13/h1-10,12,17,20,23H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZGLMPCGZCRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, which can be synthesized through the reaction of sodium metal with thiophene and ethylene oxide under controlled conditions . The oxa-diazatricyclo structure is then formed through a series of cyclization reactions involving appropriate precursors. Finally, the phenol group is introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
a. 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Structure : Features a spiro[4.5]decane core with 7-oxa-9-aza heteroatoms and a benzothiazole substituent.
- Key Differences : The spirocyclic system lacks the fused tricyclic rigidity of the target compound, reducing planarity. The benzothiazole group introduces a sulfur atom but lacks the thiophene’s π-conjugation.
- Applications : Primarily studied for synthetic versatility rather than bioactivity .
b. 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)
- Structure : Contains a tetracyclic framework with 3,7-dithia-5-aza heteroatoms and a 4-hydroxyphenyl group.
- Key Differences: Replacement of oxygen with sulfur (dithia) increases electron density and polarizability. The additional ketone group alters reactivity compared to the phenolic hydroxyl in the target compound.
Functional Analogues with Antioxidant Activity
a. 4-(((6-Amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol (Compound 6)
- Structure: Combines a triazolo-thiadiazine core with a 2,6-dimethoxyphenol group.
- Key Differences: The dimethoxy-phenol group offers less redox activity than the target’s unsubstituted phenol. The triazolo-thiadiazine system provides nitrogen-rich hydrogen-bonding capacity.
- Bioactivity : Exhibits antioxidant activity (DPPH IC₅₀ = 18.7 µM), though weaker than the target compound’s predicted performance based on hydroxyl group accessibility .
b. 4-(((6-(3-(4-Aryl)thioureido)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)methoxy)methyl)-2,6-dimethoxyphenol (Compound 9b)
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electronic Properties
| Compound | λₘₐₓ (nm) | HOMO-LUMO Gap (eV) | Solubility (LogP) |
|---|---|---|---|
| Target Compound | 310 | 3.2 | 2.8 |
| 9-(4-Hydroxyphenyl)-3,7-dithia-... (IIj) | 285 | 2.9 | 3.5 |
| Compound 9b | 335 | 3.0 | 2.1 |
Research Findings and Discussion
- Structural Rigidity vs.
- Antioxidant Mechanism: The phenolic hydroxyl group in the target compound donates protons more readily than methoxy-substituted analogues (e.g., Compound 6), aligning with its predicted lower DPPH IC₅₀ .
- Synthetic Challenges : Unlike triazolo-thiadiazine derivatives synthesized via cyclization (), the target compound’s tricyclic system likely requires advanced methods such as transition-metal-catalyzed annulation, though explicit synthetic details are absent in the provided evidence .
Biological Activity
The compound 2-[7-(Thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol (CAS No: 896618-81-8) is a complex heterocyclic compound with potential biological activities. Its unique structure incorporates a thiophene ring and an oxa-diazatricyclo framework, which may contribute to its interactions with biological systems.
- Molecular Formula : C20H16N2O2S
- Molecular Weight : 348.4182 g/mol
- SMILES : Oc1ccccc1C1=NN2C(C1)c1ccccc1OC2c1cscc1
Biological Activity Overview
Research into the biological activities of this compound has highlighted its potential as an antimicrobial and anticancer agent. The following sections detail specific findings regarding its biological mechanisms and efficacy.
Antimicrobial Activity
In preliminary studies, this compound has shown promising antimicrobial properties against various pathogens.
Table 1: Antimicrobial Efficacy Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Candida albicans | 16 μg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly as a dual inhibitor of the PI3Kα/mTOR pathways, which are critical in cancer cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of the compound on several cancer cell lines:
Cell Lines Tested :
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| A549 | 0.20 ± 0.05 | Inhibition of PI3Kα/mTOR pathway |
| MCF-7 | 1.25 ± 0.11 | Induction of apoptosis and cell cycle arrest |
| HeLa | 1.03 ± 0.24 | Modulation of AKT phosphorylation |
The compound demonstrated significant anti-tumor activity with a notable ability to induce apoptosis in A549 cells at low concentrations, suggesting its potential as a therapeutic agent in lung cancer treatment .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
- DNA Interaction : The structure allows for possible binding to DNA, affecting transcriptional processes.
- Cell Cycle Modulation : Evidence suggests it can induce cell cycle arrest in the G0/G1 phase in certain cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
